5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
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Description
“5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide” is a chemical compound with the molecular formula C14H14BrN3O . The average mass of this compound is 320.185 Da and the monoisotopic mass is 319.032013 Da .
Molecular Structure Analysis
The molecular structure of “5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide” consists of 14 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide” include its molecular formula (C14H14BrN3O), average mass (320.185 Da), and monoisotopic mass (319.032013 Da) .Future Directions
In a study, three new fluorescein derivatives were synthesized and their pH-dependent protolytic equilibria were investigated . One of these derivatives, 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), exhibited pH-dependent fluorescence, showing strong emission only at pH 3–6 . BBDMAF bears a bromine moiety and thus, can be used in various cross-coupling reactions to prepare derivatives and take advantage of its unique emission properties . This suggests potential future directions for the use and modification of “5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide”.
Properties
IUPAC Name |
5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-19(2)15(21)10-3-5-13(6-4-10)18-14(20)11-7-12(16)9-17-8-11/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXAHXWOITESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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